molecular formula C18H15N5O B12660699 9-Benzhydryl-6-hydroxylaminopurine CAS No. 152433-82-4

9-Benzhydryl-6-hydroxylaminopurine

Cat. No.: B12660699
CAS No.: 152433-82-4
M. Wt: 317.3 g/mol
InChI Key: MNIUXBMVRRGIFF-UHFFFAOYSA-N
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Description

9-Benzhydryl-6-hydroxylaminopurine is a derivative of adenine, a purine nucleobase.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzhydryl-6-hydroxylaminopurine typically involves the reaction of 9-benzhydryl-6-chloropurine with hydroxylamine. The reaction is carried out in an ethanolic solution, which facilitates the substitution of the chlorine atom with a hydroxylamine group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-Benzhydryl-6-hydroxylaminopurine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted purines and their oxides, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mutagenic effects of 9-Benzhydryl-6-hydroxylaminopurine are primarily due to its ability to incorporate into DNA and cause base-pairing errors during replication. This leads to mutations that can be studied to understand genetic processes. The compound targets enzymes involved in DNA synthesis and repair, disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-6-hydroxylaminopurine
  • 9-Benzyl-6-hydroxylaminopurine
  • 9-Trityl-6-hydroxylaminopurine

Uniqueness

Compared to its analogs, 9-Benzhydryl-6-hydroxylaminopurine exhibits higher mutagenic activity, especially in the presence of metabolic activating systems. This makes it a valuable tool in mutagenicity testing and genetic research .

Properties

CAS No.

152433-82-4

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

N-(9-benzhydrylpurin-6-yl)hydroxylamine

InChI

InChI=1S/C18H15N5O/c24-22-17-15-18(20-11-19-17)23(12-21-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16,24H,(H,19,20,22)

InChI Key

MNIUXBMVRRGIFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)NO

Origin of Product

United States

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